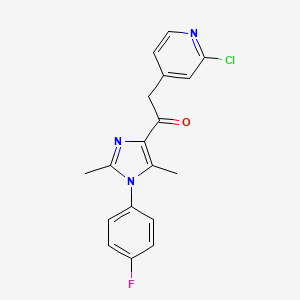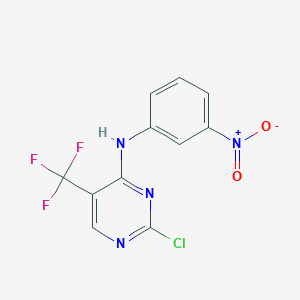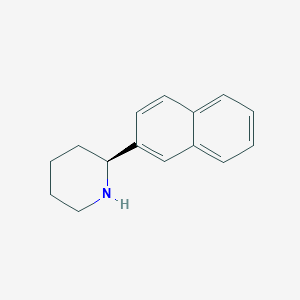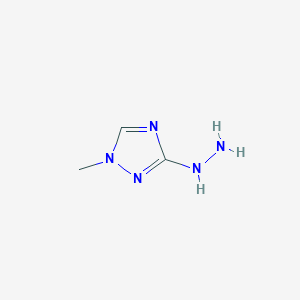![molecular formula C11H10Cl2N2O B15200695 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 9th position. Pyridoindoles are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dichloroindole with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms at the 6th and 7th positions can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-one.
Reduction: Formation of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Substitution: Formation of various substituted pyridoindoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to and inhibits the activity of certain enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It interferes with signaling pathways that regulate cell growth, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the chlorine atoms and hydroxyl group, resulting in different biological activities.
6,7-Dichloro-1H-pyrido[4,3-b]indole: Lacks the tetrahydro and hydroxyl groups, affecting its chemical reactivity and biological properties.
Uniqueness
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which contribute to its distinct chemical reactivity and potent biological activities. Its ability to inhibit cancer cell proliferation makes it a promising candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H10Cl2N2O |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-6-3-8(16)9-5-4-14-2-1-7(5)15-11(9)10(6)13/h3,14-16H,1-2,4H2 |
Clave InChI |
QLBCPAHVYIQWNF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1NC3=C2C(=CC(=C3Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


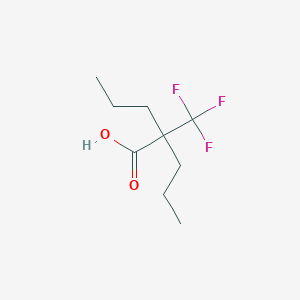
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
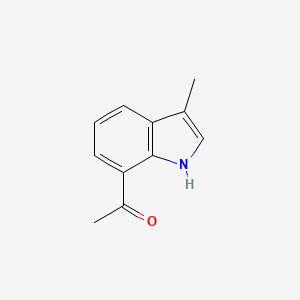
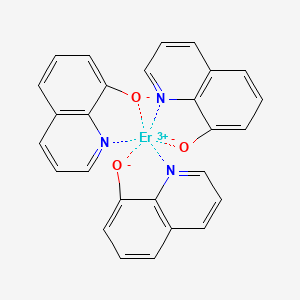
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
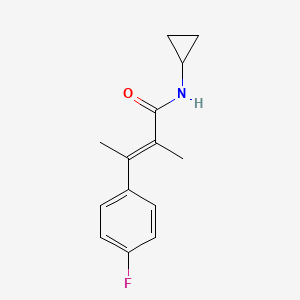
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)

